methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate
Description
Methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a methyl ester sulfanylacetate moiety at position 5. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy and ester groups, which may influence bioavailability and target binding.
Properties
IUPAC Name |
methyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-22-11-5-4-10(8-12(11)23-2)16-18-17-13-6-7-14(19-20(13)16)25-9-15(21)24-3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHAZZINIHXZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate typically involves multiple stepsThe final step involves the esterification of the resulting compound with methanol to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 270.29 g/mol. Its structure features a triazolo-pyridazine core which is known for various biological activities. The presence of the methoxy groups on the phenyl ring enhances its lipophilicity and biological activity.
Anticancer Potential
Recent studies have indicated that compounds with triazolo-pyridazine frameworks exhibit significant anticancer properties. For instance, derivatives of triazolo compounds have shown efficacy against various cancer cell lines. A study highlighted the synthesis of similar compounds that demonstrated cytotoxic effects against K562 and MCF-7 cancer cell lines, indicating potential for further exploration in cancer therapeutics .
Antifungal Activity
The antifungal properties of compounds containing triazole moieties are well-documented. Research has shown that certain derivatives can inhibit the growth of Candida species more effectively than traditional antifungal agents like fluconazole. The mechanism often involves disruption of fungal cell wall synthesis and function .
Enzyme Inhibition
Methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate may also act as an inhibitor for key enzymes involved in metabolic pathways. For example, studies have explored sulfonamide derivatives that inhibit α-glucosidase and acetylcholinesterase, suggesting potential applications in managing diabetes and Alzheimer's disease respectively .
Case Study 1: Anticancer Evaluation
A study published in 2022 evaluated the anticancer activity of triazole derivatives against multiple cancer cell lines. Compounds similar to this compound were synthesized and tested for their cytotoxic effects. The results indicated that several derivatives exhibited promising activity with IC50 values in the micromolar range against K562 cells .
Case Study 2: Antifungal Studies
In another investigation focusing on antifungal activity, a series of triazole-containing compounds were synthesized and screened against clinical strains of Candida. The results showed that some compounds had minimum inhibitory concentrations (MIC) significantly lower than those of established treatments like fluconazole, highlighting their potential as novel antifungal agents .
Mechanism of Action
The mechanism of action of methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
PDE4 Inhibitors: Triazolo[4,3-b]Pyridazine and Triazolothiadiazine Derivatives
highlights two potent PDE4 inhibitors:
- (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (18) : This compound shares the triazolo[4,3-b]pyridazine core with the target molecule but differs in substituents. The 2,5-dimethoxyphenyl group at position 3 and a tetrahydrofuran-3-yloxy moiety at position 6 enhance PDE4A/B/C/D isoform selectivity (IC₅₀ < 10 nM) .
- Triazolothiadiazine derivative (10) : Although structurally distinct (triazolothiadiazine core), it retains similar substituents, emphasizing the importance of methoxy and aryloxy groups in PDE4 binding.
Key Differences :
BET Inhibitors: AZD5153 and Related Compounds
AZD5153, a bivalent triazolopyridazine-based BET inhibitor (), features a 3-methoxy-triazolo[4,3-b]pyridazine core linked to a piperidyl-phenoxyethyl group. It exhibits nanomolar potency (IC₅₀ = 6–50 nM) against BRD4 and is used in oncology research .
Comparison :
- The target compound lacks the extended bivalent structure of AZD5153, limiting its BET affinity.
- Both share methoxy groups, but the target’s 3,4-dimethoxyphenyl may favor different binding interactions.
Data Tables
Table 1. Structural and Functional Comparison of Triazolo[4,3-b]Pyridazine Derivatives
*Estimated based on structural analogy.
Table 2. Molecular Data for Related Compounds
Biological Activity
Methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridazine framework linked to a methoxy-substituted phenyl group and a sulfanyl group. Its molecular formula is , with a molecular weight of approximately 344.38 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring through cyclization reactions and subsequent modifications to introduce the sulfanyl and acetate moieties. While specific synthetic pathways for this exact compound are not extensively documented, methodologies for synthesizing related triazole derivatives can provide insights into potential synthetic routes.
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Compounds with triazole structures have been evaluated for their anticancer properties. For example, certain triazole derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating significant potency . Although specific data on this compound is limited, its structural analogs suggest a potential for similar anticancer activity.
Anti-inflammatory Effects
Triazole derivatives are also noted for their anti-inflammatory properties. In particular, studies have highlighted the ability of certain triazoles to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes . This suggests that this compound may possess similar anti-inflammatory effects.
Research Findings and Case Studies
A number of studies have investigated the biological activities of compounds structurally related to this compound:
Q & A
Q. What are the established synthetic routes for methyl 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate, and what intermediates are critical?
Answer: The synthesis of triazolo-pyridazine derivatives typically involves multi-step protocols. Key intermediates include:
- 3,4-Dimethoxyphenyl-substituted precursors : Ethyl aroylacetates with 3,4-dimethoxyphenyl groups (e.g., compound 3b in ) are synthesized via condensation reactions.
- Sulfanyl-acetate coupling : The sulfanyl group is introduced via nucleophilic substitution or thiol-ene reactions. For example, sodium hydride in DMF facilitates the formation of ether or thioether linkages ().
Q. Table 1: Representative Reaction Conditions
Q. What analytical techniques are recommended for characterizing this compound and validating its purity?
Answer:
Q. What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and safety goggles ().
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols ().
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis ().
Advanced Research Questions
Q. How can researchers optimize the yield of the sulfanyl-acetate coupling step, and what factors contribute to variability?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote side reactions (e.g., oxidation of thiols) ().
- Base strength : Sodium hydride (NaH) vs. potassium carbonate (K₂CO₃): NaH offers higher reactivity but requires anhydrous conditions ().
- Temperature control : Reactions at 0–5°C minimize thiol oxidation, while room temperature favors coupling ().
Data Contradiction Note : Some studies report yields varying from 40% to 85% for similar reactions, likely due to trace moisture or oxygen levels affecting thiol stability ( vs. 15).
Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved for structural confirmation?
Answer:
- Comparative analysis : Cross-reference with published spectra of structurally analogous triazolo-pyridazines ().
- Computational validation : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and match experimental data ().
- X-ray crystallography : Resolve ambiguous peaks by obtaining a crystal structure ().
Q. What strategies are effective for evaluating the structure-activity relationship (SAR) of this compound in biological assays?
Answer:
- Substituent modification : Synthesize analogs with varied methoxy positions (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) to assess electronic effects ().
- Bioisosteric replacement : Replace the sulfanyl group with ether or amine linkages to study steric/electronic contributions ().
- In silico docking : Use molecular modeling (e.g., AutoDock) to predict binding interactions with target enzymes ().
Q. Table 2: SAR Design Matrix
Q. How can researchers address conflicting data on the compound’s stability under varying storage conditions?
Answer:
- Accelerated degradation studies : Expose the compound to heat (40°C), light, and humidity to identify degradation pathways ().
- Stabilizers : Add antioxidants (e.g., BHT) or store under argon to prevent oxidation of the sulfanyl group ().
- Analytical monitoring : Use LC-MS to track degradation products (e.g., hydrolysis to carboxylic acid) ().
Conflict Resolution : While recommends refrigeration, suggests room-temperature stability in anhydrous environments. Conduct condition-specific stability trials to reconcile these findings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
